7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a fluorine atom at position 7, a methyl group at position 8, and a carboxylic acid moiety at position 3 of the quinoline core. This structural framework is common in antibacterial agents, where the 4-oxo-1,4-dihydroquinoline scaffold enhances DNA gyrase and topoisomerase IV inhibition .
Properties
IUPAC Name |
7-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTWSLKZXAAWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210695 | |
| Record name | 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065094-06-5 | |
| Record name | 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065094-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-Ethyl-2-Methyl-3-Fluoroaniline
The starting material, N-ethyl-2-methyl-3-fluoroaniline, is prepared via nucleophilic substitution of 2-methyl-3-fluoroaniline with ethyl bromide in the presence of potassium carbonate. Reaction conditions include refluxing in acetone for 12 hours, achieving a 92% yield.
Condensation with Diethyl Ethoxymethylenemalonate
N-Ethyl-2-methyl-3-fluoroaniline reacts with diethyl ethoxymethylenemalonate at 110°C for 30 minutes to form the ethoxymethylene intermediate. This exothermic step requires careful temperature control to avoid side reactions.
Cyclization with Polyphosphoric Acid
Cyclization is achieved using polyphosphoric acid (PPA) at 150–200°C. The reaction mixture, comprising PPA derived from phosphoric acid and phosphorus pentoxide, facilitates ring closure to yield the ethyl ester intermediate. Cooling the mixture in ice-water precipitates the cyclized product, which is filtered and washed with ethanol.
Table 1: Key Parameters for Gould-Jacobs Cyclization
Ethoxymethylenemalonate Intermediate Pathway
Alternative approaches prioritize the formation of ethoxymethylenemalonate intermediates before cyclization.
Preparation of Ethoxymethylenemalonate Esters
Diethyl ethoxymethylenemalonate is synthesized by reacting malonic acid with triethyl orthoformate in acetic anhydride. This step proceeds at 120°C for 6 hours, yielding the ester in 85% purity after vacuum distillation.
Coupling with Fluoro-Substituted Anilines
The ethoxymethylenemalonate ester reacts with N-ethyl-2-methyl-3-fluoroaniline in t-butanol at 50°C. Potassium t-butoxide (1.2 equivalents) catalyzes the coupling, forming a β-ketoester intermediate. The product is extracted with dichloromethane and dried over magnesium sulfate.
Acid-Catalyzed Cyclization
Cyclization employs concentrated hydrochloric acid in acetic acid (1:1 v/v) at 100°C for 4 hours. This step converts the β-ketoester into the quinoline core, with the methyl and fluorine groups introduced regioselectively. Post-reaction neutralization with sodium bicarbonate isolates the crude product, which is recrystallized from dimethylformamide (DMF) to achieve 95% purity.
Table 2: Comparative Analysis of Cyclization Agents
| Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Polyphosphoric Acid | 150 | 78 | 92 |
| Concentrated HCl/AcOH | 100 | 82 | 95 |
| Phosphorus Oxychloride | 80 | 65 | 88 |
Hydrolysis and Decarboxylation
The ethyl ester intermediate undergoes hydrolysis to yield the carboxylic acid.
Alkaline Hydrolysis
A 10% sodium hydroxide solution refluxed with the ester intermediate for 1 hour achieves complete hydrolysis. Acidification with glacial acetic acid precipitates the carboxylic acid, which is filtered and washed with cold water.
Enzymatic Hydrolysis (Emerging Method)
Recent studies explore lipase-mediated hydrolysis in phosphate buffer (pH 7.4) at 37°C. This method reduces energy consumption but currently achieves only 60% yield, necessitating further optimization.
Purification and Characterization
Recrystallization
Crude product recrystallization from DMF or ethanol-water mixtures (3:1 v/v) enhances purity to >98%. Needle-like crystals form upon slow cooling, with typical recovery rates of 70–75%.
Mechanism of Action
The antibacterial activity of 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Substituent Variations at Position 7
The nature of the substituent at position 7 significantly influences biological activity and physicochemical properties:
Key Observations :
Substituent Variations at Position 8
The methyl group at position 8 in the target compound contrasts with other substituents in analogs:
Key Observations :
Modifications in the Quinoline Core
Comparative data on core modifications:
Key Observations :
Key Observations :
- Fluorine at position 6 or 7 is a hallmark of advanced fluoroquinolones (e.g., garenoxacin) with expanded Gram-negative coverage .
- Piperazine/piperidine substituents at position 7 enhance potency against topoisomerase IV .
Biological Activity
7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 221.19 g/mol. The compound features a quinoline backbone, which is known for its biological relevance.
Antimicrobial Properties
Research has demonstrated that derivatives of quinoline, including this compound, exhibit potent antimicrobial activity. A study evaluated the compound's effectiveness against various bacterial strains, revealing significant inhibition of growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antibiotics, particularly against resistant strains.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. A study focused on its effect against Hepatitis B Virus (HBV) reported that the compound inhibited HBV replication in vitro at concentrations as low as 10 µM. Molecular docking simulations further suggested that the compound can effectively bind to viral proteins, thereby disrupting the replication cycle of the virus .
Case Study 1: Antimicrobial Evaluation
A specific case study investigated the antimicrobial efficacy of various quinoline derivatives, including our compound. The study utilized a series of in vitro assays to establish the relationship between structural modifications and biological activity. The findings indicated that the introduction of fluorine and methyl groups significantly enhanced antimicrobial potency compared to non-fluorinated analogs .
Case Study 2: Antiviral Mechanism
Another research effort examined the antiviral mechanism of action for this compound against HBV. The study employed both molecular biology techniques and computational modeling to elucidate how the compound interacts with viral enzymes. Results indicated that it inhibits viral polymerase activity, leading to reduced viral load in infected cells .
Scientific Research Applications
Antibacterial Activity
One of the primary applications of 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its use as an antibacterial agent. It exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Antimicrobial Resistance
Research indicates that this compound can be effective against strains of bacteria that have developed resistance to conventional antibiotics. Studies have shown that derivatives of this compound can circumvent resistance mechanisms, making them valuable in treating infections caused by resistant pathogens.
Synergistic Effects
The compound has been studied for its synergistic effects when combined with other antibiotics. For instance, in vitro studies demonstrate enhanced antibacterial activity when used in combination with β-lactams or aminoglycosides, suggesting potential for combination therapy in clinical settings.
Case Study 1: Efficacy Against MRSA
A clinical study investigated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in infected models treated with the compound compared to controls. The study highlighted its potential as a treatment option for MRSA infections.
Case Study 2: In Vivo Studies
In vivo studies conducted on animal models demonstrated that the administration of this compound led to a decrease in infection severity and improved survival rates in subjects infected with multidrug-resistant bacterial strains. These findings support further exploration into its therapeutic potential.
Toxicology and Safety
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary results indicate low toxicity levels at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can intermediates be validated?
- Methodology : Begin with a Gould-Jacobs cyclization using ethyl 3-(dimethylamino)acrylate and substituted fluoro-nitrobenzoic acids, followed by regioselective fluorination and methylation. Key intermediates (e.g., ethyl esters) should be validated via HPLC, NMR, and mass spectrometry. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate was confirmed via single-crystal X-ray diffraction (C15H12ClFN2O5, triclinic P1 space group) . Hydrolysis under basic conditions (e.g., 2.5 M NaOH, 100°C) yields the final carboxylic acid .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
- Methodology : Use a combination of ¹H/¹³C NMR (focusing on coupling constants for fluorine and methyl groups), IR (to confirm carbonyl stretches at ~1700 cm⁻¹), and X-ray crystallography. For instance, crystal structures of analogous quinolones (e.g., 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) reveal planar quinoline cores with substituent positions confirmed via C—H···O/Cl interactions .
Advanced Research Questions
Q. How do substituent modifications (e.g., fluoro, methyl) influence antibacterial activity, and what SAR trends emerge?
- Methodology : Conduct systematic substitutions at positions 7 and 8, followed by in vitro testing against Gram-positive/-negative bacteria. For example, replacing chlorine with fluorine at position 7 enhances bacterial DNA gyrase inhibition, while methyl at position 8 improves pharmacokinetic stability . SAR studies on related fluoroquinolones (e.g., ciprofloxacin analogs) suggest that electron-withdrawing groups at position 6/8 correlate with broader-spectrum activity .
Q. What strategies address poor aqueous solubility of this compound in preclinical formulations?
- Methodology : Explore salt formation (e.g., sodium or lysine salts), co-solvent systems (PEG-400/ethanol), or nanoemulsions. Evidence from lapatinib-derived analogs shows that hydrolysis under basic conditions (as in ) or introducing hydrophilic auxiliaries (e.g., piperazinyl groups) can enhance solubility .
Q. How can contradictory data between in silico predictions and experimental antibacterial results be resolved?
- Methodology : Reassess docking models (e.g., DNA gyrase binding pockets) using cryo-EM or molecular dynamics simulations. Validate with orthogonal assays like MIC determinations and time-kill kinetics. For instance, discrepancies in fluoroquinolone activity may arise from efflux pump overexpression, requiring RT-qPCR analysis of bacterial resistance genes .
Q. What analytical methods ensure enantiomeric purity during asymmetric synthesis of chiral intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
